molecular formula C11H10N2O4 B186683 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid CAS No. 148673-98-7

3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid

Cat. No.: B186683
CAS No.: 148673-98-7
M. Wt: 234.21 g/mol
InChI Key: JVMIILRABUCELC-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid is a quinazoline derivative known for its diverse applications in scientific research. This compound is part of the quinazoline family, which is notable for its biological and pharmacological activities. Quinazoline derivatives have been extensively studied for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid typically involves the reaction of anthranilic acid with phenyl isocyanate in acetonitrile, followed by a series of chemoselective reactions. One common method includes the use of ethyl chloroacetate and azide coupling with amino acid ester hydrochloride . The reaction conditions often involve refluxing the reactants in acetonitrile at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various quinazoline derivatives, which have significant biological activities. These derivatives are often explored for their potential as anticancer and antimicrobial agents .

Scientific Research Applications

3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: It has shown promise as a lead compound in the development of new drugs, particularly for cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid apart is its unique propionic acid moiety, which enhances its solubility and bioavailability. This structural feature makes it a more versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

3-(2,4-dioxoquinazolin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9(15)5-6-13-8-4-2-1-3-7(8)10(16)12-11(13)17/h1-4H,5-6H2,(H,14,15)(H,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMIILRABUCELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801213335
Record name 3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148673-98-7
Record name 3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148673-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2,4-dioxo-1(2H)-quinazolinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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